REACTION_CXSMILES
|
[CH2:1](Br)[CH3:2].[CH2:4]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10][CH:9]=1)[CH:5]([CH3:7])[CH3:6].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH2:4]([C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH2:1][CH3:2])[C:15]#[N:16])=[CH:12][CH:13]=1)[CH:5]([CH3:7])[CH3:6] |f:2.3,4.5|
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)CC#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated for 10 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
|
CUSTOM
|
Details
|
does not exceed 40° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the mixture
|
Type
|
WASH
|
Details
|
the organic layer is washed with water until neutral
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C#N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 536 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |